6-(2-Aminophenoxy)-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
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Overview
Description
2-Aminophenyl-beta-D-glucuronic acid is a compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is a derivative of glucuronic acid, which is a glucose derivative with the C6 carbon oxidized to a carboxylic acid . This compound is synthesized by the liver of mammalian and avian species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminophenyl-beta-D-glucuronic acid involves the reaction of 2-aminophenol with beta-D-glucuronic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium . The reaction conditions, such as temperature and pH, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of 2-Aminophenyl-beta-D-glucuronic acid can involve biocatalysis, which is an environmentally friendly and efficient method . This method uses enzymes to catalyze the reaction, and it can be performed using single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, or co-culture .
Chemical Reactions Analysis
Types of Reactions
2-Aminophenyl-beta-D-glucuronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can produce carboxylic acids, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
2-Aminophenyl-beta-D-glucuronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-Aminophenyl-beta-D-glucuronic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to various biological effects, such as modulation of metabolic pathways and regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Aminophenyl-beta-D-glucuronic acid include:
- 2-Aminophenyl-beta-D-glucopyranuronic acid
- 2-Aminophenyl-beta-D-glucuronide
- 2-Aminophenyl-beta-D-glucopyranosiduronic acid
Uniqueness
2-Aminophenyl-beta-D-glucuronic acid is unique due to its specific structure and functional groups, which allow it to interact with a wide range of biological molecules. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFVTBSWJWONEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901976 |
Source
|
Record name | NoName_1168 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17656-87-0 |
Source
|
Record name | NSC89270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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